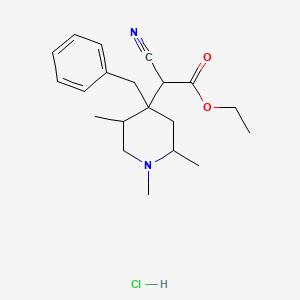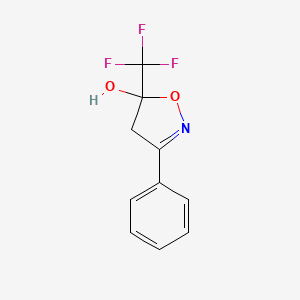![molecular formula C21H22O3 B5219272 2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
2-[4-(2-methoxyphenoxy)butoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methoxyphenoxy)butoxy]naphthalene, commonly known as 2-MBN, is a synthetic compound that belongs to the family of naphthalene derivatives. This compound has been widely used in scientific research due to its unique physical and chemical properties. 2-MBN is a non-toxic, non-flammable, and non-corrosive compound that is soluble in organic solvents such as chloroform and methanol.
Mecanismo De Acción
The mechanism of action of 2-MBN is not fully understood. However, it is believed that 2-MBN interacts with biological molecules such as proteins, nucleic acids, and lipids through hydrophobic interactions and hydrogen bonding. This interaction leads to a change in the conformation of the biological molecule, which can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-MBN has been shown to have a low toxicity profile and does not have any significant effects on the physiological functions of cells. However, it has been shown to interact with biological molecules such as proteins, nucleic acids, and lipids, which can lead to changes in their conformation and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-MBN is its ability to detect biological molecules with high sensitivity and specificity. It is also non-toxic and non-corrosive, which makes it safe to use in lab experiments. However, one of the limitations of 2-MBN is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-MBN in scientific research. One of the areas of research is the development of new fluorescent probes based on 2-MBN for the detection of specific biological molecules. Another area of research is the use of 2-MBN as a photosensitizer for photodynamic therapy. Additionally, the use of 2-MBN as a surfactant for the preparation of nanoparticles is an area of research that has the potential for significant applications in drug delivery and biomedical imaging.
Conclusion:
In conclusion, 2-[4-(2-methoxyphenoxy)butoxy]naphthalene is a synthetic compound that has been widely used in scientific research due to its unique physical and chemical properties. The synthesis of 2-MBN involves the reaction between 2-naphthol and 2-bromoethyl-2-methoxyphenyl ether in the presence of potassium carbonate. 2-MBN has been used as a fluorescent probe, photosensitizer, and surfactant in scientific research. Its mechanism of action involves interaction with biological molecules such as proteins, nucleic acids, and lipids through hydrophobic interactions and hydrogen bonding. The advantages of 2-MBN include its high sensitivity and specificity for the detection of biological molecules, while its limitations include its low solubility in water. There are several future directions for the use of 2-MBN in scientific research, including the development of new fluorescent probes, the use of 2-MBN as a photosensitizer for photodynamic therapy, and the use of 2-MBN as a surfactant for the preparation of nanoparticles.
Métodos De Síntesis
The synthesis of 2-MBN involves the reaction between 2-naphthol and 2-bromoethyl-2-methoxyphenyl ether in the presence of potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain pure 2-MBN.
Aplicaciones Científicas De Investigación
2-MBN has been widely used in scientific research due to its unique physical and chemical properties. It has been used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy and as a surfactant for the preparation of nanoparticles.
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-22-20-10-4-5-11-21(20)24-15-7-6-14-23-19-13-12-17-8-2-3-9-18(17)16-19/h2-5,8-13,16H,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERGJRFLSIBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5219192.png)
![(1-{[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5219193.png)
![3-[(4-biphenylylcarbonyl)amino]benzyl 4-biphenylcarboxylate](/img/structure/B5219200.png)
![2-phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5219218.png)
![5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5219224.png)
![2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)

![N-(6-methoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5219242.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5219245.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)


![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)